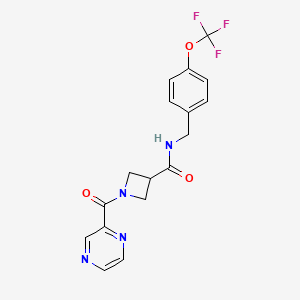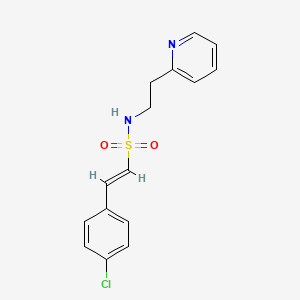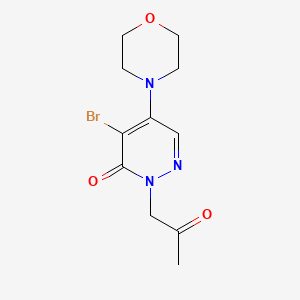
4-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of aniline and is commonly used in the synthesis of other organic compounds. The purpose of
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Imaging
Fluorescent compounds play a crucial role in biological imaging and diagnostics. EN300-7462402, with its specific fluorine and iodine substitutions, can serve as a fluorescent probe. Researchers can use it to label cellular structures, track protein localization, and visualize dynamic processes within living cells. Its unique spectral properties make it valuable for fluorescence microscopy and live-cell imaging studies .
Medicinal Chemistry and Drug Development
EN300-7462402’s chemical structure makes it an interesting candidate for drug development. Medicinal chemists can explore its potential as a scaffold for designing novel pharmaceuticals. By modifying its functional groups, researchers may create analogs with improved pharmacokinetics, selectivity, and efficacy. The compound’s halogen atoms (fluorine and iodine) can enhance binding interactions with target proteins, making it a promising lead compound for drug discovery .
Organic Synthesis and Catalysis
EN300-7462402 contains both fluorine and iodine, which are useful in organic synthesis. Fluorinated compounds often exhibit unique reactivity and stability. Researchers can employ this compound as a building block in synthetic routes to access more complex molecules. Additionally, its iodo substituent can participate in transition-metal-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries .
Materials Science and Nanotechnology
Fluorinated and iodinated compounds find applications in materials science. EN300-7462402 could be incorporated into polymers, coatings, or nanoparticles to impart specific properties. For instance, its fluorine atoms enhance hydrophobicity, while the iodine atom may facilitate radioimaging or photothermal therapy. Researchers can explore its use in designing functional materials for various applications .
Bioconjugation and Targeted Therapies
EN300-7462402 can be functionalized with various linkers to create bioconjugates. These conjugates can selectively target specific biomolecules (such as proteins or nucleic acids) for therapeutic purposes. By attaching drugs, imaging agents, or toxins to the compound, researchers can develop targeted therapies for cancer, infectious diseases, or autoimmune disorders .
Photopharmacology and Optogenetics
The compound’s fluorescence properties make it suitable for photopharmacology and optogenetics. Researchers can use light to activate or deactivate specific biological processes by designing EN300-7462402-based photoswitches. These tools allow precise spatiotemporal control over cellular events, enabling investigations into neural circuits, cell signaling, and gene expression .
Eigenschaften
IUPAC Name |
4-fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FIN.ClH/c1-6(2)12-9-4-3-7(10)5-8(9)11;/h3-6,12H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFGREPCMFUJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)F)I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate](/img/structure/B2735630.png)

![N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2735634.png)
![N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2735635.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2735637.png)
![N-cyclopropyl-1-{[5-(4-methoxybenzoyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B2735638.png)
![6-Oxa-2-thia-9-azaspiro[4.5]decane](/img/structure/B2735640.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2735641.png)
![N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2735643.png)
![2-{3-[4-methyl-6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2735645.png)
